3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
“3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” is a chemical compound . It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .
Synthesis Analysis
The compound was synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The compound is part of a series synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Biological Activities
This compound belongs to a broader class of molecules that have been explored for their diverse biological activities. Research has shown that novel pyrimidine derivatives, including structures similar to 3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one, exhibit significant anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. Such compounds are synthesized via cyclization processes and have been evaluated against various biological targets to determine their potential therapeutic applications (Bhat et al., 2014). Additionally, these compounds' structures are characterized using elemental analysis, IR, 1H NMR, 13C NMR, and mass spectroscopy, providing a comprehensive understanding of their chemical properties.
Antimicrobial Applications
Another significant application of these compounds is in the antimicrobial domain. Derivatives have been synthesized and shown to possess antibacterial and antifungal activities. The process involves condensation reactions with aromatic aldehydes, leading to Schiff bases/anils/azomethines that upon further reactions yield compounds with potential as novel antimicrobial agents. This synthesis route highlights the compound's versatility in generating various derivatives with targeted biological activities (Nunna et al., 2014).
Electrophilic Cyclization and Regioselectivity
Research into the chemical reactivity of related compounds has also uncovered their potential in regioselective electrophilic cyclization processes. These studies provide insights into the compound's chemistry, revealing how different substituents and reaction conditions can influence the formation of various fused heterocyclic structures. Such findings are crucial for designing synthetic pathways to new compounds with desired biological or physical properties (Kut et al., 2020).
Synthesis Under Microwave Irradiation
The efficiency of synthesizing tetrahydrobenzothiophene and tetrahydrobenzothienopyrimidine derivatives, including compounds similar to the one , can be significantly enhanced using microwave irradiation. This method reduces reaction times and can improve yields, demonstrating the compound's adaptability to modern, efficient synthetic techniques. Such approaches are valuable for rapidly generating libraries of derivatives for further biological evaluation (Abdalha et al., 2011).
Future Directions
properties
IUPAC Name |
3-phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-2-12-23-19-20-17-16(14-10-6-7-11-15(14)24-17)18(22)21(19)13-8-4-3-5-9-13/h1,3-5,8-9H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFOALDARYMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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